molecular formula C₁₃H₁₄ClN₅O₅ B1140128 2-Chloroadenosine-5'-carboxy-2',3'-acetonide CAS No. 72209-20-2

2-Chloroadenosine-5'-carboxy-2',3'-acetonide

Cat. No. B1140128
CAS RN: 72209-20-2
M. Wt: 355.73
InChI Key:
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Description

Synthesis Analysis
The synthesis of 2-chloroadenosine derivatives involves several steps from commercially available substrates, achieving notable yields while avoiding toxic metal catalysts. The method described by Xia Ran et al. (2016) synthesizes 2-chloroadenosine from 2’,3’,5’-tri-O-acetylguansine through a three-step process with a 72% total yield, showcasing an industrially attractive route due to its use of cheap starting materials and the avoidance of toxic catalysts (Xia Ran et al., 2016).

Molecular Structure Analysis
The molecular structure and physical properties of similar chloroadenosine derivatives and related compounds have been extensively studied. For example, the crystal structure of 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, a compound with a somewhat related structure, was determined, providing insights into the nucleophilic addition mechanisms and the presence of intramolecular and intermolecular hydrogen bonds (A. Dziewulska-Kułaczkowska & A. Bartyzel, 2011).

Chemical Reactions and Properties
2-chloroadenosine and its derivatives undergo a variety of chemical reactions, reflecting their diverse chemical properties. These properties are crucial for their potential applications in chemical synthesis and biological studies. For instance, compounds like 2-chloroadenosine can be metabolized intracellularly, leading to apoptosis in certain cell lines through the activation of caspase-3, DNA fragmentation, and cytochrome c release, indicating a complex interplay of chemical properties with biological systems (Laurent Bastin-Coyette et al., 2008).

Physical Properties Analysis
The physical properties of 2-chloroadenosine derivatives, such as melting points and solubility, play a significant role in their chemical behavior and application potential. While specific data on 2-Chloroadenosine-5'-carboxy-2',3'-acetonide was not directly found, studies on related compounds, such as the polymorphism of 5-chloroacetoxybenzoic acid, provide valuable insights into how structural variations can influence physical properties and stability (R. Montis et al., 2012).

Chemical Properties Analysis
The chemical properties of chloroadenosine derivatives, including reactivity and stability, are influenced by their molecular structure. The presence of chloro and acetoxy groups, for instance, can significantly affect the molecule's reactivity towards nucleophiles and electrophiles, as well as its overall stability and behavior in biological systems. Studies on similar molecules underscore the complexity of these compounds and the importance of detailed chemical analysis for understanding their potential applications and interactions (F. Cotton & F. E. Kühn, 1996).

Safety And Hazards

I couldn’t find specific safety and hazard information for 2-Chloroadenosine-5’-carboxy-2’,3’-acetonide from the web search results.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of 2-Chloroadenosine-5’-carboxy-2’,3’-acetonide from the web search results.


Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature or databases.


properties

IUPAC Name

4-(6-amino-2-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O5/c1-13(2)23-5-6(24-13)10(22-7(5)11(20)21)19-3-16-4-8(15)17-12(14)18-9(4)19/h3,5-7,10H,1-2H3,(H,20,21)(H2,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIOFNJSAFFWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=C(N=C43)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 14775447

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